c-KIT Mutant Inhibition Potency
Thiazolo[5,4-b]pyridine derivatives demonstrate potent inhibitory activity against the imatinib-resistant c-KIT V560G/D816V double mutant. A class-level SAR study of 25 derivatives revealed that representative compounds 6r, 6s, and 7c exhibit IC50 values of 4.77 ± 0.38 μM, 7.67 ± 2.64 μM, and 5.07 ± 0.71 μM, respectively, in an ADP-Glo kinase assay [1]. In contrast, imatinib shows an IC50 of 37.93 ± 8.68 μM and sunitinib shows an IC50 of 3.98 ± 1.18 μM against the same mutant [1]. This establishes the thiazolo[5,4-b]pyridine core as a privileged scaffold for overcoming imatinib resistance. While N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide itself is an unsubstituted core scaffold, it serves as the essential synthetic precursor for generating analogs with comparable or superior potency. Its procurement enables systematic SAR exploration to identify substituents that further enhance inhibitory activity.
| Evidence Dimension | c-KIT V560G/D816V inhibition |
|---|---|
| Target Compound Data | Scaffold core; derivatives achieve IC50 4.77-7.67 μM |
| Comparator Or Baseline | Imatinib: IC50 37.93 ± 8.68 μM; Sunitinib: IC50 3.98 ± 1.18 μM |
| Quantified Difference | Thiazolo[5,4-b]pyridine derivatives are 5-8x more potent than imatinib and comparable to sunitinib |
| Conditions | ADP-Glo kinase assay; c-KIT V560G/D816V mutant |
Why This Matters
Procuring this scaffold enables the development of next-generation c-KIT inhibitors capable of overcoming imatinib resistance, a critical unmet need in oncology.
- [1] Cancers (Basel). 2022 Dec 26;15(1):143. Table 3. Enzymatic inhibitory activities of thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c against c-KIT V560G/D816V. View Source
